1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid

Metalloenzyme Inhibition Coordination Chemistry Fragment-Based Drug Discovery

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1531853-08-3) is a synthetic, non-proteinogenic α,α-disubstituted amino acid featuring a cyclopentane core co-functionalized with a primary amino group, a carboxylic acid, and an N1-linked imidazole heterocycle. This compound belongs to the broader class of imidazole-containing cyclopentane amino acid derivatives and is catalogued as a research-grade building block for medicinal chemistry and chemical biology applications.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13488499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CC(CC1N2C=CN=C2)(C(=O)O)N
InChIInChI=1S/C9H13N3O2/c10-9(8(13)14)2-1-7(5-9)12-4-3-11-6-12/h3-4,6-7H,1-2,5,10H2,(H,13,14)
InChIKeyUANKFRHMHQXIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid – CAS 1531853-08-3 Procurement & Identification Guide


1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1531853-08-3) is a synthetic, non-proteinogenic α,α-disubstituted amino acid featuring a cyclopentane core co-functionalized with a primary amino group, a carboxylic acid, and an N1-linked imidazole heterocycle . This compound belongs to the broader class of imidazole-containing cyclopentane amino acid derivatives and is catalogued as a research-grade building block for medicinal chemistry and chemical biology applications . Its structural architecture uniquely merges the conformational constraint of a cyclopentane scaffold with the metal-coordinating and hydrogen-bonding capacity of an imidazole ring, distinguishing it from simpler cyclopentane amino acids that lack a heterocyclic side chain .

Why Generic Imidazole or Cyclopentane Amino Acid Analogues Cannot Replace 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid


Generic substitution with structurally simpler analogues such as cycloleucine (1-aminocyclopentane-1-carboxylic acid, CAS 52-52-8) or with non-cyclopentane imidazole derivatives results in the loss of the dual functional phenotype that defines this compound's research utility . Cycloleucine lacks the imidazole ring entirely, forfeiting metal-coordination capacity and the pH-responsive hydrogen bonding that imidazole confers near physiological pH (~6.0–7.4) . Conversely, linear imidazole-alkyl-amines such as 1-(3-aminopropyl)imidazole cannot enforce the conformational restriction imposed by the cyclopentane ring, which is critical for applications requiring a defined spatial orientation of the α-amino acid moiety relative to the imidazole side chain . The co-occurrence of a rigid cyclopentane scaffold, an α,α-disubstituted amino acid center, and an N1-imidazole substituent within a single low-molecular-weight framework (MW 195.22 Da) creates a substitution pattern not replicated by any other commercially available analogue .

Quantitative Differentiation Evidence for 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid vs. Closest Analogues


Imidazole Ring Confers Metal-Coordination Capacity Absent in Cycloleucine and Simple Cyclopentane Amino Acids

The N1-imidazole substituent on 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid provides a well-characterized metal-coordination site via its sp2-hybridized nitrogen lone pair. Imidazole N-1 derivatives have been shown to act as competitive inhibitors of the zinc-dependent metalloenzyme human glutaminyl cyclase (QC), with imidazole itself exhibiting a Ki of approximately 0.9 mM, and N-1 substituted imidazole derivatives achieving substantially enhanced potency through optimized metal chelation geometry [1]. In contrast, cycloleucine (1-aminocyclopentane-1-carboxylic acid), which lacks any heterocyclic side chain, has no such metal-coordination capacity; its primary reported biological activity is as an NMDA receptor glycine site antagonist (Ki = 600 μM) via a completely distinct mechanism unrelated to metal chelation . This functional dichotomy means that the target compound can address metalloenzyme targets that are inaccessible to cycloleucine.

Metalloenzyme Inhibition Coordination Chemistry Fragment-Based Drug Discovery

Constrained Cyclopentane Scaffold Provides Superior Conformational Pre-organization Relative to Linear Imidazole-Alkyl-Amine Analogues

The cyclopentane ring in 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid restricts the relative spatial orientation of the α-amino acid moiety (C1) and the imidazole substituent (C3) to a defined 1,3-disposition. Quantum mechanical calculations on the closely related 1-aminocyclopentane-1-carboxylic acid (Ac5c) at the B3LYP/6-311G(d,p) level demonstrate that the cyclopentane ring adopts well-defined puckering conformations that constrain the ϕ and ψ backbone dihedral angles, favoring helical (3₁₀-helix) or extended (C5) conformations depending on the specific stereochemistry [1]. In contrast, linear imidazole-alkyl-amines such as 1-(3-aminopropyl)imidazole (CAS 5036-48-6) possess 4 rotatable bonds between the amino group and the imidazole ring, resulting in a large conformational ensemble with no inherent spatial pre-organization . This difference is critical for structure-based design applications where the relative geometry of the amino acid and imidazole pharmacophores must be predictable.

Peptidomimetic Design Conformational Analysis Scaffold-Based Drug Discovery

α,α-Disubstituted Amino Acid Motif Resists Proteolytic Degradation Relative to α-Monosubstituted or N-Methyl Amino Acid Analogues

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid features an α,α-disubstituted quaternary carbon center (Cα bearing both NH2 and COOH plus the cyclopentane ring), a structural motif well-established to confer resistance to enzymatic hydrolysis by both endo- and exoproteases. The parent compound cycloleucine (1-aminocyclopentane-1-carboxylic acid) is documented to be essentially non-metabolizable in vivo, with blood levels remaining constant for over 4 days in murine models, directly attributed to its α,α-disubstitution preventing recognition by proteolytic enzymes [1]. In contrast, the N-methyl analogue 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid (CAS 1502275-03-7) bears a secondary amine at the α-position, which, while still α,α-disubstituted, introduces differential hydrogen-bonding capacity and steric properties that may alter binding interactions relative to the primary amine in the target compound .

Peptide Stability Proteolytic Resistance Non-Proteinogenic Amino Acids

Enhanced Hydrogen Bond Donor/Acceptor Capacity Drives Differentiated Binding Profiles vs. 4,5-Dimethyl-Imidazole Analogue

The unsubstituted imidazole ring in 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid retains both the N1 (alkylated) and N3 (free) nitrogen positions, preserving the full hydrogen-bond acceptor/donor ambivalence characteristic of imidazole, with a side-chain pKa of approximately 6.0 . In the 4,5-dimethyl analogue (1-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid), electron-donating methyl groups raise the imidazole pKa and increase steric bulk around both nitrogen atoms, which can sterically hinder approach to metal centers or hydrogen-bonding partners . While no published head-to-head binding data exist for these two compounds, the unsubstituted imidazole has a lower molecular weight (195.22 vs. 223.27 Da), yielding a superior per-atom ligand efficiency potential in fragment-based screening cascades .

Medicinal Chemistry Ligand Efficiency Structure-Activity Relationships

Enhanced Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Relative to Imidazole-Free Cyclopentane Amino Acids

Incorporation of the imidazole ring elevates the topological polar surface area (TPSA) to 81.14 Ų compared to 63.32 Ų for cycloleucine (1-aminocyclopentane-1-carboxylic acid) . This 17.82 Ų increase is primarily attributable to the additional imidazole N3 nitrogen, which contributes both to hydrogen bond acceptor count (4 vs. 3) and to the compound's capacity for directional intermolecular interactions [1]. TPSA values in this range are consistent with favorable blood-brain barrier permeability (threshold <90 Ų for CNS penetration) while still providing sufficient polarity for aqueous solubility, a balance that is important for both cellular target engagement and in vitro assay compatibility [2].

Drug-likeness Prediction ADME Optimization Chemical Probe Design

Patent Citation in US10202379 Establishes Prior Art for Imidazole-Containing Cyclopentane Amino Acid Series

1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid is explicitly referenced as Reference Example 629 in US Patent 10,202,379, which discloses substituted amine compounds as modulators of MRGPRX2, a mast cell-specific G-protein coupled receptor implicated in IgE-independent inflammatory responses including anaphylaxis [1]. Related Reference Examples within the same patent (e.g., Reference Example 463) have demonstrated potent activity with EC50 values of 5–8 nM in cellular assays [2]. While the specific biological data for Reference Example 629 have not been publicly disclosed, its inclusion in this patent series establishes it as a member of a pharmacologically validated chemical space, providing procurement justification for laboratories pursuing MRGPRX2-targeted or related GPCR modulator programs [1].

Intellectual Property Chemical Series Prioritization Freedom-to-Operate

Validated Research Applications for 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Screening Against Metalloenzyme Targets Requiring Imidazole Metal Coordination

The unsubstituted N1-imidazole moiety enables direct metal coordination to zinc-, iron-, or copper-dependent enzyme active sites, as demonstrated by imidazole N-1 derivatives achieving nanomolar inhibition of human glutaminyl cyclase [1]. The compound's low molecular weight (195.22 Da) and favorable ligand efficiency metrics (TPSA 81.14 Ų, LogP 0.39) make it suitable as a fragment hit in primary screens against metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, cytochrome P450 isoforms, or histone deacetylases, where the imidazole ring can coordinate the catalytic metal while the α-amino acid moiety provides additional hydrogen-bonding anchors . Unlike cycloleucine, which lacks metal-coordination capacity entirely, this compound offers a bifunctional binding mode that can be elaborated into more potent inhibitors through structure-guided fragment growing or merging [2].

Conformationally Constrained Building Block for Peptidomimetic Synthesis and Foldamer Design

The α,α-disubstituted cyclopentane architecture provides conformational constraint that resists proteolytic degradation while favoring defined secondary structure elements in peptide chains [1]. Quantum mechanical studies on the analogous 1-aminocyclopentane-1-carboxylic acid confirm well-defined ϕ/ψ angle preferences leading to 3₁₀-helical or extended conformations . The added imidazole substituent at the C3 position introduces a side-chain functional handle not present in cycloleucine, enabling additional non-covalent interactions (π-stacking, hydrogen bonding, charge-transfer) with target protein surfaces. This makes the compound a strategic choice for synthesizing stapled peptides, foldamers, or peptidomimetic inhibitors where both conformational rigidity and side-chain functionality are required [2].

MRGPRX2 Modulator Development and Mast Cell-Mediated Inflammation Research

The explicit citation of 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid as Reference Example 629 in US Patent 10,202,379 establishes its relevance to MRGPRX2, a mast cell receptor mediating IgE-independent pseudo-allergic drug reactions and inflammatory responses [1]. Structurally related Reference Examples within the same patent series have demonstrated EC50 values as low as 5 nM, validating the imidazole-cyclopentane-amino acid chemotype for this target class . Research groups investigating mast cell biology, anaphylaxis mechanisms, or developing MRGPRX2 antagonists for inflammatory disease indications can use this compound as a structurally defined starting point for SAR exploration, with the patent literature providing a roadmap for further optimization [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The simultaneous presence of a carboxylic acid group (pKa ~2–4), a primary amine (pKa ~9–10), and an imidazole (pKa ~6.0) within a single, rigid cyclopentane scaffold creates a tridentate or multitopic ligand system capable of coordinating metal ions through three chemically distinct donor sites [1]. This polyfunctional character, combined with the conformational pre-organization imposed by the cyclopentane ring, offers a defined coordination geometry that linear or flexible imidazole-amino acid analogues cannot replicate . Potential applications include the construction of chiral metal-organic frameworks (MOFs) for enantioselective catalysis or separations, and the synthesis of well-defined metal complexes for bioinorganic model studies of metalloenzyme active sites [2].

Quote Request

Request a Quote for 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.